4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide - 851404-36-9

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Catalog Number: EVT-2499309
CAS Number: 851404-36-9
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. [] Quinazolinones are a group of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry research. [] The compound has attracted attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor, showing promising antiproliferative activity against various tumor cell lines. []

Synthesis Analysis

One reported method for synthesizing 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves a multi-step process starting from commercially available 2-amino-5-methylbenzoic acid. []

The synthesis proceeds through the formation of a key intermediate, 7-methyl-3-(2-aminoethyl)-1H-quinolin-2-one. [] This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the target compound, 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. []

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide features a quinazolinone core with a 7-methyl substituent. [] An ethyl linker connects the quinazolinone core to a 4-methoxy benzamide moiety. [] The structure has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Mechanism of Action

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has shown significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). [] EGFR is a receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and survival. [] Overexpression and mutations in EGFR are implicated in several cancers, making it a crucial therapeutic target. []

Molecular docking studies suggest that 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide interacts with the active site of EGFRwt-TK by forming multiple hydrogen bonds. [] This interaction potentially hinders the receptor's activity, leading to the observed antiproliferative effects against tumor cells. []

Applications

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has demonstrated promising antiproliferative activity against several tumor cell lines, including A431, A549, MCF-7, and NCI-H1975. [] It exhibited higher antiproliferative activities against all tumor cells than Gefitinib, a known EGFR inhibitor. []

Future Directions
  • In-depth structure-activity relationship (SAR) studies: Investigating the effect of structural modifications on the compound's potency and selectivity towards EGFR. []
  • Pharmacokinetic and pharmacodynamic studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and efficacy in preclinical models. []
  • Combination therapies: Exploring the potential of combining 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide with other anticancer agents to enhance therapeutic efficacy. []
  • Mechanism of action elucidation: Gaining a deeper understanding of the compound's interaction with EGFR and its downstream signaling pathways. []
  • Investigating potential applications beyond cancer: Exploring its potential for treating other diseases where EGFR dysregulation plays a role. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. [] It exhibits robust antitumor effects in a Karpas-422 xenograft model. []

(E)-N'-(1-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylidene)-4-methoxybenzohydrazide

Compound Description: This compound is a tridentate Schiff base ligand used to synthesize a series of novel transition metal complexes. [] The ligand and its complexes were screened for their antibacterial and antifungal activities. []

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative that exhibits antiproliferative activity against breast cancer cell lines. [] It was synthesized using regioselective palladium-catalyzed cross-coupling reactions. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds was synthesized to evaluate their antibacterial activity. [] They are characterized by an imidazole ring linked to a substituted pyridine and an oxetane ring with a substituted amide group. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

Compound Description: SP-10 is a benzamide derivative that inhibits HIV-1 replication in vitro by modifying actin dynamics. [] It reduces the expression of CD4 and CCR5 on the host cell surface, leading to reduced gp120 binding and blocking HIV-1 entry. []

Properties

CAS Number

851404-36-9

Product Name

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

IUPAC Name

4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Molecular Formula

C20H20N2O3

Molecular Weight

336.391

InChI

InChI=1S/C20H20N2O3/c1-13-3-4-15-12-16(20(24)22-18(15)11-13)9-10-21-19(23)14-5-7-17(25-2)8-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

IHVYVUPWYUWMQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.